3-Desethenyl-3-methyl Cefdinir

Description

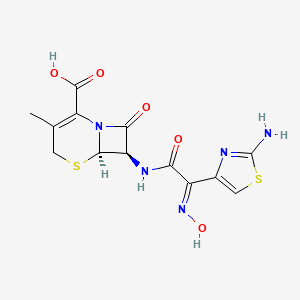

Structure

3D Structure

Properties

Molecular Formula |

C13H13N5O5S2 |

|---|---|

Molecular Weight |

383.4 g/mol |

IUPAC Name |

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C13H13N5O5S2/c1-4-2-24-11-7(10(20)18(11)8(4)12(21)22)16-9(19)6(17-23)5-3-25-13(14)15-5/h3,7,11,23H,2H2,1H3,(H2,14,15)(H,16,19)(H,21,22)/b17-6+/t7-,11-/m1/s1 |

InChI Key |

FMPXXFJEIVCXCL-GBRZKSRVSA-N |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/O)/C3=CSC(=N3)N)SC1)C(=O)O |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Characterization of 3 Desethenyl 3 Methyl Cefdinir

Definitive Chemical Nomenclature and Synonyms for Precision in Research

For clarity and precision in scientific communication and research, 3-Desethenyl-3-methyl Cefdinir is identified by its systematic IUPAC name and a variety of synonyms. clearsynth.comnih.gov

The definitive IUPAC name for this compound is (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. nih.govlgcstandards.com This nomenclature precisely describes the molecular structure, including the stereochemistry at the chiral centers and the configuration of the oxime group.

In addition to its formal name, the compound is recognized by several synonyms in scientific literature and commercial catalogs. These include:

3-Methyl Cefdinir clearsynth.comnih.gov

Cefdinir Impurity C clearsynth.comnih.gov

Cefdinir EP Impurity G chemicalbook.com

Cefdinir 3-Methyl Impurity (USP) chemicalbook.compharmaffiliates.com

The Chemical Abstracts Service (CAS) has assigned the number 71091-93-5 to this compound, which serves as a unique identifier in databases and regulatory submissions. nih.govpharmaffiliates.com

Table 1: Chemical Nomenclature and Identifiers

| Identifier Type | Identifier | Source |

|---|---|---|

| IUPAC Name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | nih.govlgcstandards.com |

| CAS Number | 71091-93-5 | nih.govpharmaffiliates.com |

| Synonyms | 3-Methyl Cefdinir | clearsynth.comnih.gov |

| Cefdinir Impurity C | clearsynth.comnih.gov | |

| Cefdinir EP Impurity G | chemicalbook.com | |

| Cefdinir 3-Methyl Impurity (USP) | chemicalbook.compharmaffiliates.com |

Comprehensive Molecular Formula and Accurate Mass Determination

The elemental composition and mass of this compound are fundamental to its characterization.

The molecular formula of the compound is C13H13N5O5S2 . nih.govlgcstandards.com This formula indicates the presence of thirteen carbon atoms, thirteen hydrogen atoms, five nitrogen atoms, five oxygen atoms, and two sulfur atoms in each molecule.

The molecular weight of this compound is approximately 383.40 g/mol . nih.govlgcstandards.com More precise measurements using high-resolution mass spectrometry (HRMS) determine the accurate mass, which is a critical parameter for confirming the elemental composition. The accurate mass is reported as 383.0358 g/mol . nih.govlgcstandards.com

Table 2: Molecular Formula and Mass

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C13H13N5O5S2 | nih.govlgcstandards.com |

| Molecular Weight | 383.40 g/mol | nih.govlgcstandards.com |

| Accurate Mass | 383.0358 g/mol | nih.govlgcstandards.com |

Elucidation of Absolute Stereochemistry and Configurational Isomerism

The stereochemistry of this compound is a critical aspect of its structure, influencing its biological activity and interaction with other molecules. The IUPAC name specifies the absolute configuration at the two stereocenters in the β-lactam ring as (6R, 7R) . nih.gov This indicates the specific three-dimensional arrangement of the substituents around these chiral carbon atoms.

Furthermore, the molecule exhibits configurational isomerism at the oxime double bond. The designation (Z) in the IUPAC name specifies the geometry of the hydroxyimino group, indicating that the higher priority groups on each carbon of the double bond are on the same side. nih.gov

The InChI (International Chemical Identifier) and SMILES (Simplified Molecular-Input Line-Entry System) notations provide a standardized, machine-readable representation of the molecule's structure, including its stereochemistry.

InChI: InChI=1S/C13H13N5O5S2/c1-4-2-24-11-7(10(20)18(11)8(4)12(21)22)16-9(19)6(17-23)5-3-25-13(14)15-5/h3,7,11,23H,2H2,1H3,(H2,14,15)(H,16,19)(H,21,22)/b17-6-/t7-,11-/m1/s1 nih.govlgcstandards.com

SMILES: CC1=C(N2C@@HSC1)C(=O)O nih.gov

Table 3: Stereochemical Descriptors

| Descriptor | Value | Source |

|---|---|---|

| Absolute Stereochemistry | (6R, 7R) | nih.gov |

| Configurational Isomerism | (2Z) | nih.gov |

| InChI | InChI=1S/C13H13N5O5S2/c1-4-2-24-11-7(10(20)18(11)8(4)12(21)22)16-9(19)6(17-23)5-3-25-13(14)15-5/h3,7,11,23H,2H2,1H3,(H2,14,15)(H,16,19)(H,21,22)/b17-6-/t7-,11-/m1/s1 | nih.govlgcstandards.com |

| SMILES | CC1=C(N2C@@HNC(=O)/C(=N\O)/C3=CSC(=N3)N)SC1)C(=O)O | nih.gov |

Advanced Spectroscopic and Spectrometric Characterization Methodologies

A combination of advanced analytical techniques is employed to confirm the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-resolution mass spectrometry is a powerful tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. As previously mentioned, the accurate mass of this compound has been determined to be 383.0358 g/mol . nih.govlgcstandards.com This value is consistent with the theoretical mass calculated for the molecular formula C13H13N5O5S2, providing strong evidence for the compound's identity. HRMS is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

O-H stretch: from the carboxylic acid and oxime groups.

N-H stretch: from the amine and amide groups.

C=O stretch: from the β-lactam and carboxylic acid groups.

C=N stretch: from the thiazole (B1198619) ring and oxime group.

C-S stretch: from the thioether and thiazole ring.

While specific peak frequencies are not detailed in the search results, a typical Certificate of Analysis would provide an IR spectrum with annotated peaks confirming the presence of these key functional groups, further corroborating the structure of the compound.

Compound Name Reference Table

X-ray Crystallography for Solid-State Structure

A review of scientific databases and research articles indicates that X-ray crystallography studies specifically for this compound have not been published. Therefore, no data on its solid-state structure, including crystal lattice parameters and atomic coordinates, is available.

Synthetic Pathways and Chemical Derivation of 3 Desethenyl 3 Methyl Cefdinir

Controlled Chemical Synthesis Methodologies for Research Standards

The synthesis of 3-Desethenyl-3-methyl Cefdinir for use as a research or pharmaceutical standard requires a controlled and well-defined chemical process to ensure high purity and yield. clearsynth.comsynzeal.com Such syntheses are essential for analytical method development and validation. clearsynth.com

Multi-Step Synthesis Schemes and Reaction Mechanisms

A specific laboratory-scale synthesis for this compound has been developed to produce the compound as a reference standard. arkat-usa.org The primary route involves the use of (6R, 7R)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, also known as 7-aminodesacetoxycephalosporanic acid (7-ADCA), as the starting cephem nucleus. arkat-usa.org

The synthesis proceeds via the following key steps:

Acylation: The 7-amino group of 7-ADCA is acylated using an activated derivative of the C-7 side chain, (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid. A common activated form is 2-(2-aminothiazol-4-yl)-2-syn-methoxyiminoacetyl chloride hydrochloride or a similar reactive ester. arkat-usa.org This reaction attaches the characteristic side chain responsible for the antibacterial spectrum of Cefdinir.

Hydrolysis: The resulting intermediate undergoes hydrolysis, typically using a base, to remove any protecting groups and yield the final product, this compound. arkat-usa.org

This targeted approach has been reported to achieve a high yield of approximately 80%. arkat-usa.org

Optimization of Reaction Conditions and Catalytic Systems

Optimizing reaction parameters is critical in the synthesis of cephalosporins to maximize yield and minimize side-product formation. General strategies applicable to the synthesis of this compound include:

Solvent Selection: The choice of solvent can significantly impact reaction rates and outcomes. Polar aprotic solvents like tetrahydrofuran (B95107) (THF) have been shown to be effective in related cephalosporin (B10832234) modification reactions, whereas others like acetonitrile (B52724) or DMF can lead to degradation. rsc.org

Temperature and pH Control: Cephalosporin synthesis and transformations are often sensitive to temperature and pH. For instance, enzymatic deacylation processes to produce intermediates like 7-ACA are optimized within specific temperature (e.g., 12-18 °C) and pH ranges (e.g., 9.5) to enhance yield and minimize degradation of the β-lactam ring. mdpi.com Similar principles apply to chemical synthesis steps, where maintaining optimal conditions is crucial.

Catalytic Systems: For certain modifications of the cephem nucleus, palladium-catalyzed cross-coupling reactions are employed. rsc.orggoogle.com Optimization of these systems involves adjusting the palladium source, the type of palladium-binding ligand (e.g., phosphines), and the molar ratio of the ligand to the metal to improve reaction rates and yields. google.com

Strategies for Yield Maximization and Purity Enhancement in Synthesis

To ensure the final product meets the stringent purity requirements for a pharmaceutical standard, several strategies are employed:

High-Purity Starting Materials: The purity of the final compound is highly dependent on the purity of the starting materials. Using highly purified 7-ADCA is essential to prevent the introduction of other related impurities.

Reaction Monitoring: Techniques like High-Performance Liquid Chromatography (HPLC) are used to monitor the progress of the reaction, ensuring it goes to completion and allowing for precise control over reaction times to prevent the formation of degradation products. researchgate.net

Crystallization: Controlled crystallization of the final product is a key purification step. By carefully selecting solvents and controlling temperature and pH, the target compound can be selectively precipitated, leaving impurities behind in the mother liquor. prepchem.com

Chromatographic Purification: For achieving the highest purity, preparative chromatography is often the final step. This technique can effectively separate the target compound from structurally similar impurities. nih.gov

Formation as a Byproduct or Related Substance in Cefdinir Synthesis Processes

This compound is a known process-related impurity that can form during the industrial production of Cefdinir. arkat-usa.orgdaicelpharmastandards.comresearchgate.net Its presence must be carefully monitored and controlled to ensure the quality and safety of the final drug product.

The origin of this impurity has been traced back to the starting materials used for Cefdinir synthesis. The key intermediate for Cefdinir is 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVNA). arkat-usa.org However, a common impurity in 7-AVNA is 7-aminodesacetoxycephalosporanic acid (7-ADCA), the very same starting material used for the controlled synthesis of this compound. arkat-usa.org

When the Cefdinir synthesis proceeds, any contaminating 7-ADCA in the 7-AVNA raw material will react alongside the 7-AVNA. It undergoes the same acylation reaction, leading to the unintended formation of this compound, which then co-exists with the main Cefdinir product. arkat-usa.org Studies have detected this impurity in various batches of Cefdinir, typically at levels between 0.05% and 0.15%. arkat-usa.org

Isolation and Purification Techniques from Complex Synthetic Mixtures

The isolation of this compound from the crude Cefdinir bulk drug is essential for its structural elucidation and for obtaining a pure reference standard for analytical purposes. researchgate.netnih.gov Due to the structural similarity between Cefdinir and its related impurities, advanced separation techniques are required.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the most widely cited and effective method for this purpose. researchgate.netnih.govfrontiersin.org This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger quantities of material. A reversed-phase column (e.g., C18) is typically used, where compounds are separated based on their hydrophobicity. A carefully designed mobile phase gradient allows for the distinct elution of Cefdinir and its various impurities, including this compound. frontiersin.org

Other relevant techniques include:

Column-Switching Liquid Chromatography-Mass Spectrometry (LC-MS): This online method can be used to separate and enrich target impurities from a complex mixture. The impurity of interest is trapped on a secondary column after initial separation, desalted, and then eluted directly into a mass spectrometer for structural characterization. researchgate.net

Freeze-Drying (Lyophilization): After isolation by preparative HPLC, the collected fractions containing the pure compound are often subjected to freeze-drying to remove the mobile phase solvents, yielding the impurity as a solid powder. frontiersin.org

The successful isolation allows for definitive structural characterization using spectroscopic methods.

Research Data and Findings

Interactive Data Table: Compound Identification

This table summarizes the key identifiers for this compound.

| Identifier | Value | Source(s) |

| Chemical Name | (6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-(hydroxyimino)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | clearsynth.comsynzeal.compharmaceresearch.com |

| Common Synonyms | 3-Methyl Cefdinir, Cefdinir Impurity C | evitachem.comclearsynth.com |

| CAS Number | 71091-93-5 | clearsynth.comsynzeal.compharmaceresearch.com |

| Molecular Formula | C₁₃H₁₃N₅O₅S₂ | synzeal.compharmaceresearch.com |

| Molecular Weight | 383.41 g/mol | pharmaceresearch.com |

Interactive Data Table: Analytical Characterization

The structure of isolated this compound has been confirmed using various spectroscopic techniques. nih.gov

| Analytical Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the carbon-hydrogen framework, confirming the presence of the 3-methyl group and the overall structure. |

| Infrared Spectroscopy (IR) | Identifies characteristic functional groups present in the molecule, such as the β-lactam carbonyl, amide, and hydroxyl groups. |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides fragmentation patterns that help confirm its structure. |

| High-Performance Liquid Chromatography (HPLC) | Used for the detection, quantification, and isolation of the impurity, confirming its purity and retention time relative to Cefdinir. |

Analytical Method Development and Validation for 3 Desethenyl 3 Methyl Cefdinir

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are the cornerstone for the analysis of pharmaceutical impurities due to their high resolution and sensitivity. For 3-Desethenyl-3-methyl Cefdinir, various advanced methods have been established, primarily within the framework of Cefdinir impurity profiling.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the determination of Cefdinir and its related substances, including this compound. nih.gov These methods are designed to be specific and stability-indicating, providing a linear response with concentration. nih.gov

Pharmacopeial methods, such as those outlined in the United States Pharmacopeia (USP), provide standardized procedures for impurity analysis. uspnf.comthermofisher.com A typical HPLC system for this purpose utilizes a UV detector and a reversed-phase column. uspnf.com The method's precision is demonstrated by achieving a relative standard deviation (RSD) of not more than 1% for replicate injections. nih.gov Such procedures can typically quantify related substances at levels greater than 0.05% relative to the main Cefdinir peak. nih.gov

Below is a table summarizing typical HPLC parameters used for the analysis of Cefdinir and its impurities.

Table 1: Representative HPLC Method Parameters for Cefdinir Impurity Analysis

| Parameter | Specification |

| Mode | Reversed-Phase Liquid Chromatography |

| Detector | UV, 254 nm uspnf.comlongdom.orguspnf.com |

| Column | L1 packing (C18), e.g., 4.6-mm × 15-cm; 4-µm uspnf.comthermofisher.comuspnf.com |

| Column Temperature | 40 °C uspnf.com |

| Flow Rate | ~1.0 - 1.4 mL/min uspnf.comlongdom.org |

| Mobile Phase | Gradient mixture of aqueous buffers (e.g., phosphate) and organic modifiers (e.g., acetonitrile) uspnf.comresearchgate.net |

| Injection Volume | 20 µL longdom.org |

For trace-level analysis and unequivocal identification of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method. daicelpharmastandards.com This technique combines the superior separation capabilities of LC with the high sensitivity and selectivity of tandem mass spectrometry, making it ideal for characterizing impurities that may be present in minute quantities. researchgate.netlcms.czeurl-pesticides.eu

Column-switching LC/MS methods have been developed for the rapid identification of impurities in Cefdinir bulk material. researchgate.net In such a setup, the Cefdinir sample is first separated on a C18 column. Based on retention time, the fraction containing the target impurity is selectively transferred to a second column for enrichment and subsequent desalting before being introduced into the mass spectrometer. researchgate.net The structures of impurities are then characterized based on their MS/MS fragmentation data, which provides detailed information about their molecular weight and chemical structure. researchgate.netresearchgate.net This approach is particularly effective for identifying unknown impurities or for confirming the identity of trace-level compounds like this compound. researchgate.net

The successful separation of this compound from the parent drug and other related substances hinges on the careful optimization of chromatographic conditions.

Stationary Phase Selection: Reversed-phase columns, particularly those with C18 (octadecylsilane) packing, are overwhelmingly the stationary phase of choice for Cefdinir analysis. thermofisher.comresearchgate.netresearchgate.net The nonpolar nature of the C18 stationary phase provides effective retention and separation for the moderately polar cephalosporin (B10832234) molecules.

Mobile Phase Composition: The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netresearchgate.net Optimization involves adjusting several parameters:

pH of the Aqueous Buffer: The pH is a critical factor as it controls the ionization state of the acidic and basic functional groups on the Cefdinir molecule and its impurities, thereby affecting their retention and peak shape. A pH of 5.5 is often used. uspnf.comresearchgate.net

Organic Modifier Concentration: A gradient elution, where the concentration of the organic solvent is gradually increased, is commonly employed. This allows for the efficient elution of impurities with varying polarities and ensures a reasonable analysis time while maintaining good resolution. researchgate.net

Additives: Ion-pairing reagents or other additives like tetramethylammonium (B1211777) hydroxide (B78521) may be used to improve peak shape and resolution. uspnf.comresearchgate.net

Advanced approaches, such as establishing a quantitative structure-retention relationship (QSRR) model, can be used to predict the chromatographic behavior of new or unknown impurities, aiding in method development and optimization. nih.gov

This compound is a chiral molecule, possessing the (6R,7R) stereochemical configuration inherent to its cephalosporin core structure. pharmaffiliates.comsynzeal.com As different enantiomers of a drug or impurity can have different biological activities and toxicities, assessing enantiomeric purity is a critical aspect of pharmaceutical analysis. veeprho.com

While specific chiral separation methods for this compound are not extensively detailed in the available literature, the principles of chiral chromatography are directly applicable. Chiral HPLC is a primary technique for separating enantiomers. veeprho.com This can be achieved through the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and subsequent separation. veeprho.com The inactive enantiomer is considered a chiral impurity, and its control is mandated by regulatory guidelines. veeprho.com

Spectrophotometric and Other Complementary Analytical Approaches

While chromatography is the definitive technique for impurity separation, spectrophotometric methods can serve as simpler, lower-cost complementary approaches for the quantitative analysis of cephalosporins in certain contexts. sciepub.com These methods typically rely on a chemical reaction that produces a colored product, which can be measured using a UV-Visible spectrophotometer. sciepub.comresearchgate.net

These methods are generally not suitable for impurity profiling as they lack the specificity to differentiate between the parent drug and its closely related impurities. sciepub.com However, they can be used for total drug content determination in pharmaceutical formulations. Kinetic spectrophotometric methods have also been developed, which measure the rate of a reaction involving the cephalosporin molecule. nih.govscirp.orgnih.gov

Table 2: Examples of Spectrophotometric Methods for Cephalosporin Analysis

| Reagent/Method | Principle | Wavelength (λmax) |

| 1,2-Naphthoquinone-4-sulfonic (NQS) | Derivatization in an alkaline medium to form an orange-colored product. sciepub.comresearchgate.net | ~475-521 nm sciepub.comresearchgate.net |

| Potassium Permanganate | Oxidation of the drug in an alkaline medium produces a green color. nih.gov | 610 nm nih.gov |

| Potassium Iodate/Iodide Mixture | Reaction with the drug's carboxylic acid group to form yellow triiodide ions. scirp.org | 352 nm scirp.org |

| Palladium (II) Chloride | Formation of a yellow water-soluble complex with the cephalosporin. sciepub.com | ~337-350 nm sciepub.com |

Method Validation Parameters in Academic and Research Settings

Validation of an analytical method is essential to ensure that it is suitable for its intended purpose. amsbiopharma.com The International Council for Harmonisation (ICH) guidelines provide a framework for performing method validation, which is a critical component of ensuring reliable and scientifically sound data. amsbiopharma.comeuropa.eu For methods intended to quantify impurities like this compound, key validation parameters must be thoroughly evaluated. altabrisagroup.comslideshare.net

Table 3: Key Method Validation Parameters based on ICH Guidelines

| Parameter | Definition | Common Acceptance Criteria in Research |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., parent drug, other impurities, excipients). amsbiopharma.comaltabrisagroup.comyoutube.com | The analyte peak should be well-resolved from other peaks, and peak purity analysis should confirm no co-elution. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. amsbiopharma.comyoutube.com | Correlation coefficient (r or r²) ≥ 0.995. longdom.orgaltabrisagroup.com |

| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. altabrisagroup.com | For impurities: From the reporting level to 120% of the specification limit. altabrisagroup.com |

| Accuracy | The closeness of test results to the true value, often expressed as percent recovery. amsbiopharma.comaltabrisagroup.com | Recovery should be within 98-102% for the API, with wider limits acceptable for impurities. longdom.org |

| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed as Repeatability (intra-day) and Intermediate Precision (inter-day). amsbiopharma.comslideshare.net | Relative Standard Deviation (RSD) ≤ 2.0%. longdom.orgamsbiopharma.com |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. slideshare.netpharmacyjournal.in | Typically determined at a signal-to-noise ratio of 3:1. pharmacyjournal.in |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. slideshare.netpharmacyjournal.in | Typically determined at a signal-to-noise ratio of 10:1. pharmacyjournal.in |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, flow rate, column temperature). amsbiopharma.comslideshare.net | System suitability parameters should remain within acceptable limits after minor variations. |

A validated HPLC-UV method for Cefdinir residue determination, for instance, demonstrated a limit of detection (LOD) of 0.7 µg/mL and a limit of quantification (LOQ) of 2.2 µg/mL. longdom.org The method showed excellent linearity over the concentration range of 15-74.5 µg/mL with a coefficient of determination (r²) of 0.9999. longdom.org The intra-day and inter-day precision were both below 2.0% RSD, confirming the method's reliability. longdom.org

Degradation Studies and Chemical Stability Research of 3 Desethenyl 3 Methyl Cefdinir

Identification of Chemical Degradation Pathways and Resulting Products

Forced degradation studies on Cefdinir have been instrumental in identifying its principal degradation pathways and the resulting products. These studies typically involve subjecting the drug substance to stress conditions such as hydrolysis (acidic and basic), oxidation, and photolysis. sphinxsai.com The primary routes of degradation for Cefdinir, and by extension 3-Desethenyl-3-methyl Cefdinir, involve the opening of the crucial β-lactam ring, which is characteristic of cephalosporin (B10832234) antibiotics. nih.govtandfonline.com

Under hydrolytic conditions, particularly in acidic to neutral solutions, Cefdinir is known to undergo β-lactam ring cleavage to form lactone derivatives. nih.govcolab.ws In basic conditions, the hydrolysis of the β-lactam ring also occurs, leading to different degradation products. sphinxsai.com Another significant degradation pathway is the isomerization at various positions of the molecule, including C-6 and C-7, which is pH-dependent. nih.govnih.gov

Oxidative stress, typically induced by agents like hydrogen peroxide, also leads to the formation of specific degradation products. sphinxsai.com Furthermore, photolytic degradation can occur, with some studies indicating that the degradation products formed under photolytic stress are similar to those observed under acidic conditions. sphinxsai.com

Several major degradation products of Cefdinir have been isolated and characterized using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS). sphinxsai.comnih.gov

Table 1: Major Degradation Pathways and Products of Cefdinir

| Degradation Pathway | Resulting Products | Reference |

|---|---|---|

| β-Lactam Ring Opening | β-Lactam ring opened product of Cefdinir, Lactones | sphinxsai.comnih.govnih.gov |

| Isomerization (pH-dependent) | C-6 and C-7 epimers | nih.govnih.govcolab.ws |

| Hydrolysis (Acidic to Neutral) | Lactone derivatives | sphinxsai.comnih.gov |

| Hydrolysis (Basic) | β-Lactam ring opened products | sphinxsai.com |

| Oxidation | Oxidative degradation products | sphinxsai.com |

Investigation of Stability under Controlled Chemical and Environmental Stress Conditions (e.g., pH, Temperature, Light)

The stability of Cefdinir has been systematically investigated under various controlled stress conditions, providing insights into its shelf-life and handling requirements. These findings are considered directly applicable to this compound.

pH-Dependent Stability: The degradation of Cefdinir is highly dependent on the pH of the aqueous solution. nih.gov The hydrolysis of the β-lactam ring is a key factor in its degradation across the pH spectrum. nih.gov Studies have shown that the degradation follows first-order kinetics at a constant pH and temperature. nih.govresearchgate.net The rate of degradation is generally slower in acidic conditions compared to alkaline or oxidative conditions. nih.gov For instance, one study observed approximately 20% degradation in 0.1 M HCl at 60°C over a period, whereas in 0.1 N NaOH at the same temperature, the degradation was much more rapid, reaching nearly 49% in 60 minutes. nih.gov The degradation rate is reportedly at its minimum around pH 4. nih.gov

Temperature Stability: Thermal stress can also induce degradation. Cefdinir is comparatively more stable under thermal stress than to alkaline hydrolysis or oxidation. nih.gov Storage at elevated temperatures, such as 60°C or 80°C, leads to a gradual decrease in the drug concentration over time. nih.gov One study noted about 20% degradation after refluxing at 60°C for 60 minutes. nih.gov For long-term storage, it is recommended to keep Cefdinir capsules and powder for oral suspension at a controlled room temperature of 20-25°C (68-77°F). medcentral.com

Light Stability: Exposure to light, particularly UV light, can contribute to the degradation of Cefdinir. sphinxsai.comnih.gov However, some studies suggest that the degradation under photolytic conditions is relatively minor compared to hydrolysis and oxidation. nih.gov One study reported only about 8.55% degradation after exposure of a Cefdinir solution to UV light for 24 hours. nih.gov The degradation products formed under photolytic stress have been found to be similar to those formed under acidic conditions. sphinxsai.com

Table 2: Stability of Cefdinir under Various Stress Conditions

| Stress Condition | Observation | Reference |

|---|---|---|

| Acidic (0.1 M HCl, 60°C) | Slower degradation rate, ~20.14% degradation. | nih.gov |

| Alkaline (0.1 N NaOH, 60°C) | Highly labile, ~48.83% degradation in 60 minutes. | nih.gov |

| Oxidative (3% H₂O₂, 60°C) | Labile, ~31.20% degradation in 60 minutes. | nih.gov |

| Thermal (60°C) | Comparatively stable, ~20.12% degradation after 60 minutes. | nih.gov |

Mechanistic Insights into Degradation Processes Relevant to Cephalosporin Chemistry

The degradation of cephalosporins like Cefdinir and its derivatives is governed by the inherent reactivity of the β-lactam ring system. The primary mechanism of degradation is the hydrolytic cleavage of the four-membered β-lactam ring, which is susceptible to nucleophilic attack. nih.govnih.gov

In acidic solutions, the degradation is often catalyzed by hydrogen ions, leading to the hydrolysis of the β-lactam bond. nih.gov For some cephalosporins, this is the main degradation pathway in acidic media. nih.gov

In neutral and alkaline solutions, the degradation can proceed through several parallel reactions. nih.gov One significant mechanism is the intramolecular aminolysis by the C-7 side-chain amino group attacking the β-lactam moiety, which can lead to the formation of piperazine-2,5-diones. nih.govresearchgate.net Another pathway is the direct hydrolysis catalyzed by water or hydroxide (B78521) ions. nih.gov The reactivity of cephalosporins in hydroxide-ion-catalyzed degradation is significantly influenced by the substituent at the C-3 position. nih.gov

For Cefdinir specifically, the hydrolysis leads to pH-dependent isomerizations and the opening of the β-lactam ring. nih.govcolab.ws In acidic to neutral solutions, this results in the formation of lactam ring-opened γ-lactones as a mixture of diastereoisomers. nih.govcolab.ws The mechanism for C-6 epimerization of these lactones has also been a subject of investigation, with studies suggesting it can proceed without deprotonation at C-6. nih.govcolab.ws The opening of the β-lactam ring is considered a major step in the degradation process, which can be confirmed by the disappearance of characteristic spectral vibrations in Fourier transform-infrared spectroscopy (FT-IR) analysis. tandfonline.comnih.gov

Future Directions in Academic Research on 3 Desethenyl 3 Methyl Cefdinir

Development of Novel and Green Synthetic Approaches for Research Applications

Future academic research is expected to focus on developing more efficient and environmentally benign synthetic pathways to 3-Desethenyl-3-methyl Cefdinir for research applications. This aligns with the growing emphasis on green chemistry in the pharmaceutical industry. Key areas of exploration may include:

Enzymatic or Chemoenzymatic Synthesis: Utilizing enzymes to catalyze specific steps could reduce the need for protecting groups and hazardous reagents, leading to cleaner reaction profiles and milder conditions.

Catalytic Methodologies: Investigating novel catalysts to improve the efficiency and selectivity of key bond-forming reactions in the cephalosporin (B10832234) core structure.

Flow Chemistry: Employing continuous flow reactors could offer better control over reaction parameters, improve safety, and facilitate easier scale-up for producing research quantities of the compound.

The development of such methods would not only provide a more sustainable supply of this specific impurity but could also offer valuable strategies applicable to the synthesis of other cephalosporin derivatives.

| Synthetic Approach | Potential Advantages for Research Applications |

| Chemoenzymatic Synthesis | High selectivity, milder reaction conditions, reduced need for protecting groups. |

| Novel Catalysis | Increased reaction efficiency, potential for asymmetric synthesis, lower catalyst loading. |

| Flow Chemistry | Enhanced safety, precise control of reaction parameters, rapid optimization. |

Exploration of Advanced Analytical Techniques for Ultra-Trace Analysis and Characterization

As regulatory standards for drug purity become more stringent, the need for highly sensitive analytical methods to detect and quantify impurities at ultra-trace levels is paramount. frontiersin.org While High-Performance Liquid Chromatography (HPLC) is a standard technique for monitoring Cefdinir impurities, future research will likely explore more advanced and powerful analytical platforms. daicelpharmastandards.comresearchgate.net

The exploration of cutting-edge analytical techniques could significantly enhance the characterization and quantification of this compound. Promising areas for academic investigation include:

Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS): This technique offers superior separation efficiency, speed, and sensitivity, enabling the detection of impurities at parts-per-billion levels in complex matrices. nih.gov

Column-Switching Liquid Chromatography (LC-LC): This method can be used for automated sample clean-up and enrichment, allowing for the direct analysis of trace impurities in bulk drug substances without extensive sample preparation. frontiersin.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or Time-of-Flight (TOF) mass spectrometers can provide highly accurate mass measurements, facilitating the unambiguous identification of unknown impurities and degradation products.

Two-Dimensional Liquid Chromatography (2D-LC): Techniques like 2D-HPSEC × LC-IT-TOF MS have been used to separate and characterize polymerized impurities in cephalosporins and could be adapted for complex impurity profiles involving isomers and related compounds. researchgate.netresearchgate.net

Research in this area will not only improve quality control for Cefdinir but also contribute to the broader field of pharmaceutical analysis by pushing the limits of detection and structural elucidation. thamesrestek.co.uk

| Analytical Technique | Key Feature for Ultra-Trace Analysis | Application in Impurity Profiling |

| UHPLC-MS/MS | High sensitivity and selectivity. | Quantification of known impurities at very low levels. |

| Column-Switching LC | Online sample enrichment and desalting. researchgate.net | Rapid identification of impurities in systems with non-volatile salts. researchgate.net |

| HRMS | High mass accuracy and resolution. | Structural elucidation of novel or unknown degradation products. |

| 2D-LC | Enhanced peak capacity and resolution. | Separation of co-eluting and isomeric impurities. researchgate.net |

Broader Role in Understanding Cephalosporin Chemical Biology and Transformation Pathways

The study of drug impurities and degradation products provides critical insights into the stability and reactivity of active pharmaceutical ingredients. nih.gov this compound, as a known process impurity, serves as a key marker for specific side reactions that can occur during the synthesis of Cefdinir. daicelpharmastandards.com

Future academic studies on this compound can play a broader role in understanding the chemical biology and transformation pathways of cephalosporins. Research could focus on:

Mechanistic Studies: Investigating the precise chemical mechanisms that lead to the formation of this compound during synthesis. This knowledge can be used to optimize reaction conditions to minimize its formation.

Comparative Stability Studies: Comparing the degradation kinetics and pathways of this compound with the parent drug, Cefdinir. This could reveal how the substitution at the C-3 position of the cephem nucleus (methyl vs. vinyl group) influences the stability of the β-lactam ring and susceptibility to hydrolysis or isomerization. nih.govnih.gov

Interaction with Biological Macromolecules: Investigating whether the structural difference between Cefdinir and this impurity affects its interaction with key biological targets, such as penicillin-binding proteins (PBPs) or β-lactamase enzymes. This could provide a deeper understanding of the structure-activity relationships (SAR) for this class of antibiotics.

Such studies would contribute fundamental knowledge to the field of medicinal chemistry, aiding in the design of more stable and effective cephalosporin antibiotics in the future.

Potential as a Research Probe in Complex Chemical Reactions and Derivatization Studies

Beyond its role as a reference standard, this compound has potential as a specialized chemical tool or research probe. Its structural similarity, yet distinct difference, to Cefdinir makes it an ideal candidate for comparative studies.

Future research could leverage this compound in several ways:

Comparative Reactivity Studies: Using this compound as a probe to study the role of the C-3 vinyl group in specific reactions, such as degradation under oxidative or photolytic stress. Comparing its reaction products with those of Cefdinir could isolate the reactivity of the vinyl moiety.

Derivatization Reagent Development: For certain analytical challenges, such as enhancing detection by HPLC-UV or improving volatility for gas chromatography, derivatization is a valuable strategy. thermofisher.com this compound could be used as a model compound to develop and validate new derivatization methods for cephalosporins that may lack strong chromophores or are otherwise difficult to analyze.

Tool for Mechanistic Elucidation: In studies of cephalosporin degradation, this compound could help elucidate complex reaction mechanisms. For instance, its inability to undergo reactions specific to the vinyl group would help confirm or rule out certain proposed transformation pathways for Cefdinir.

By employing this compound as a research probe, scientists can gain more nuanced insights into the chemical behavior of cephalosporins, aiding in the development of more robust analytical methods and a deeper understanding of their fundamental chemistry.

Q & A

Q. How can 3-Desethenyl-3-methyl Cefdinir be identified and quantified in cefdinir formulations?

-

Methodological Answer : Use reversed-phase HPLC with a C18 column (e.g., L1 packing, 3.9 mm × 15 cm, 4 µm) and UV detection at 254 nm. The mobile phase consists of a gradient system with phosphate buffer and acetonitrile. The relative retention time (RRT) for this compound is ~0.74–0.75 under USP-defined conditions . System suitability requires resolution ≥3.0 between cefdinir and critical impurities, tailing factor ≤2.0, and RSD ≤1.0% for standard solutions. Quantification follows the formula:

where and are peak responses of the sample and standard, respectively, and is the relative response factor (see Table 2 in USP standards) .

Q. What are the acceptance criteria for this compound as a process-related impurity?

- Methodological Answer : According to USP 35 guidelines, the acceptance threshold for this compound in cefdinir formulations is ≤0.7% (w/w). This is determined via validated HPLC methods with stringent system suitability parameters (e.g., column efficiency, resolution, and precision). The impurity profile must also adhere to total impurity limits of ≤6.2% .

Advanced Research Questions

Q. What synthetic pathways lead to the formation of this compound during cefdinir synthesis?

- Methodological Answer : this compound is likely a byproduct of incomplete desethylation or methylation during the final stages of cefdinir synthesis. Studies suggest that residual alkylating agents or side reactions involving the thiazole ring could contribute to its formation . To isolate and characterize this impurity, employ preparative HPLC followed by LC-MS/MS and NMR for structural elucidation. Reaction optimization (e.g., controlling pH and temperature during synthesis) can minimize its generation .

Q. How does the amorphous/crystalline state of this compound influence its stability in solid dispersions?

- Methodological Answer : The amorphous form of this compound, when incorporated into pH-modified solid dispersions (pHM-SDs), may exhibit enhanced dissolution rates but reduced thermodynamic stability compared to crystalline forms. Use differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to assess crystallinity. Stability studies under accelerated conditions (40°C/75% RH) can evaluate recrystallization tendencies. FTIR spectroscopy can identify interactions between the impurity and carriers (e.g., PVP, HPMC) that affect physical stability .

Q. What advanced chromatographic techniques resolve co-elution of this compound with structurally similar impurities?

- Methodological Answer : Employ ultra-high-performance liquid chromatography (UHPLC) with sub-2 µm particles to improve resolution and reduce run times. For complex matrices, use tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) to distinguish this compound from isobaric impurities like cefdinir lactone or open-ring lactones. Method development should include robustness testing against pH (±0.2) and mobile phase composition (±2% acetonitrile) variations .

Key Methodological Considerations

- System Suitability : Ensure resolution ≥3.0 between critical pairs (e.g., cefdinir and m-hydroxybenzoic acid) and RSD ≤1.0% for reproducibility .

- Degradation Studies : Perform forced degradation (acid/base hydrolysis, oxidation) to identify stability-related impurities and validate method specificity .

- Statistical Validation : Use ANOVA for inter-laboratory reproducibility and Grubbs’ test for outlier detection in impurity quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.